Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Catalog No.
S842645
CAS No.
1314397-95-9
M.F
C15H22BNO4
M. Wt
291.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2...

CAS Number

1314397-95-9

Product Name

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

IUPAC Name

ethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Molecular Formula

C15H22BNO4

Molecular Weight

291.15 g/mol

InChI

InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18)

InChI Key

KGLWVQMLYWKGEW-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC

Borylation

Hydroboration

Coupling with Aryl Iodides

Asymmetric Hydroboration of 1,3-Enynes

Synthesis of Boronic Esters

Synthesis of Biaryl Compounds

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is an organic compound characterized by a carbamate functional group attached to a phenyl ring that is further substituted with a boron-containing group. This compound belongs to the class of carbamates, which are esters of carbamic acid. The presence of the boron moiety in its structure suggests potential applications in various fields, including medicinal chemistry and materials science.

The chemical behavior of ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is influenced by both the carbamate and boron functionalities. Key reactions include:

  • Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
  • Boron Reactivity: The boron atom can participate in various reactions such as nucleophilic substitution and coordination with other nucleophiles or Lewis bases. This reactivity is significant in organic synthesis and catalysis.
  • Decomposition: Under certain conditions, especially when exposed to heat or strong acids, the compound may decompose to yield simpler molecules.

The synthesis of ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can typically be achieved through several methods:

  • Direct Esterification: Reacting an appropriate phenolic compound with an ethyl chloroformate in the presence of a base can yield the desired carbamate.
  • Boronic Acid Reaction: The introduction of the boron moiety may involve coupling reactions between a boronic acid derivative and the phenolic component.
  • One-Pot Synthesis: Utilizing multi-step reactions in a single reaction vessel can streamline synthesis while minimizing purification steps.

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to drug development targeting specific biological pathways.
  • Agriculture: As a potential pesticide or herbicide due to its biological activity against pathogens.
  • Materials Science: The boron component can enhance material properties for use in polymers or composites.

Interaction studies involving ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate would focus on:

  • Biomolecular Interactions: Investigating how this compound interacts with proteins or nucleic acids could reveal its mechanism of action in biological systems.
  • Synergistic Effects: Assessing how this compound works in conjunction with other drugs or compounds could enhance therapeutic efficacy.

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
Ethyl CarbamateCH₃CH₂OC(O)NH₂Simple carbamate without boron; known carcinogen.
Boronic Acid DerivativesR-B(OH)₂Contains boron; used in Suzuki coupling reactions.
Phenyl CarbamateC₆H₅OC(O)NH₂Similar phenolic structure; lacks boron functionality.
4-Aminophenylboronic AcidC₆H₄(B(OH)₂)(NH₂)Contains both amine and boron; used in medicinal chemistry.

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate's unique combination of a carbamate group and a tetramethyl dioxaborolane moiety distinguishes it from other compounds by potentially enhancing its reactivity and biological activity compared to simpler analogs.

This comprehensive overview illustrates the significance of ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate across various scientific domains while emphasizing its unique structural characteristics and potential applications.

Dates

Last modified: 08-16-2023

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